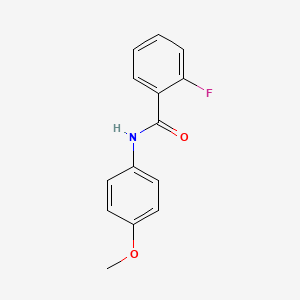

2,5-dimethyl-5-pyridin-3-yl-3,5-dihydro-4H-imidazol-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2,5-dimethyl-5-pyridin-3-yl-3,5-dihydro-4H-imidazol-4-one” is a compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Specific molecular structure details for “this compound” are not available in the retrieved data.Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc . Specific chemical reactions involving “this compound” are not available in the retrieved data.Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms . Specific physical and chemical properties for “this compound” are not available in the retrieved data.Scientific Research Applications

Synthesis and Antioxidant Activity

Novel compounds, such as 5,7-dimethyl-3H-thiazolo[4,5-b]pyridines, have been synthesized and evaluated for their antioxidant activity. The introduction of diversity at specific positions on the molecule has been a key focus to enhance the compound's effectiveness. For instance, the evaluation of antioxidant activity using in vitro methods like the DPPH radical scavenging effect highlights the potential of these synthesized compounds in biomedical applications (Chaban et al., 2013).

Charge Transfer and Dual Emission

Research on compounds like 2-(4'-N,N-dimethylaminophenyl)imidazo[4,5-b]pyridine has contributed to understanding the mechanism behind protic solvent-induced dual fluorescence. Such studies are crucial for the development of novel fluorescent materials and have implications in sensing technologies (Mishra et al., 2013).

Photophysical Properties and Computational Studies

Rhenium(I) complexes containing Pyridylimidazo[1,5-a]pyridine ligands have been synthesized and characterized. The study of their photophysical properties and the electronic structures through computational methods sheds light on their potential use in light-emitting devices and as sensors (Salassa et al., 2008).

Versatile Scaffolds for Therapeutic Agents

The imidazo[1,2-a]pyridine scaffold has been identified as a "drug prejudice" structure due to its wide range of applications in medicinal chemistry, including anticancer, antimicrobial, and antiviral activities. This versatility underscores the importance of such scaffolds in the discovery and development of new therapeutic agents (Deep et al., 2016).

Fluorescent Properties and Substituent Effects

Studies on derivatives of imidazo[1,2-a]pyridine have explored the effects of various substituents on fluorescent properties. Such research is foundational for the development of novel fluorescent organic compounds, which have applications in imaging and diagnostic tools (Tomoda et al., 1999).

Properties

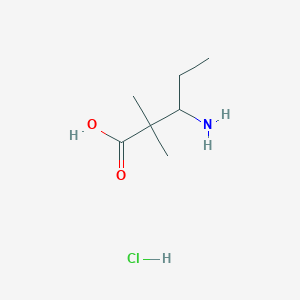

IUPAC Name |

2,4-dimethyl-4-pyridin-3-yl-1H-imidazol-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c1-7-12-9(14)10(2,13-7)8-4-3-5-11-6-8/h3-6H,1-2H3,(H,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTUJAWNTRDJRIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(C(=O)N1)(C)C2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(1,3-benzodioxol-5-yl)-N-(2-methoxyphenyl)-5-methyl-2-thien-2-yl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2874781.png)

![6-{[(2-Cyanoethyl)(methyl)amino]sulfonyl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B2874788.png)

![1-[(1-benzyl-1H-1,2,3,4-tetrazol-5-yl)methyl]piperazine dihydrochloride](/img/structure/B2874792.png)

![1-[(2-Chloroacetyl)amino]-3-(2,4-dichlorophenyl)urea](/img/structure/B2874793.png)

![N-(3,4-dichlorophenyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2874797.png)

![1-Methyl-4-[(2-nitrophenoxy)methyl]piperidine](/img/structure/B2874799.png)

![N-pyridin-4-yl-4-[[[3-(trifluoromethyl)phenyl]sulfonylamino]methyl]benzamide](/img/structure/B2874801.png)

![2-(2-bromobenzimidazolo[1,2-c]quinazolin-6-yl)sulfanyl-N-(4-ethoxyphenyl)acetamide](/img/structure/B2874802.png)